5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings
Preparation Methods
The synthesis of 5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of 1-Methyl-4-nitro-1H-pyrazole: This intermediate is prepared by nitration of 1-methylpyrazole using nitric acid.
Cyclization to form 1,3,4-thiadiazole: The nitropyrazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Chemical Reactions Analysis
5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, thiosemicarbazide, and hydrogen gas. Major products formed from these reactions include amino derivatives and various substituted heterocycles.
Scientific Research Applications
5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with enzymes and proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds to 5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine include:
1-Methyl-4-nitro-1H-pyrazole: This compound shares the pyrazole ring but lacks the thiadiazole ring.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but have different substituents on the ring.
The uniqueness of this compound lies in the combination of both pyrazole and thiadiazole rings, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C6H6N6O2S |
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Molecular Weight |
226.22 g/mol |
IUPAC Name |
5-(1-methyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6N6O2S/c1-11-2-3(12(13)14)4(10-11)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9) |
InChI Key |
JKUJKWPXVWQING-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=NN=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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